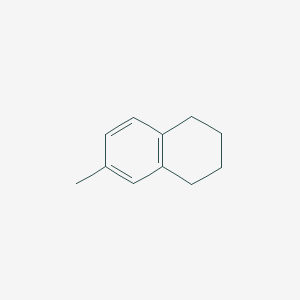

6-Methyl-1,2,3,4-tetrahydronaphthalene

概要

説明

6-Methyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H14. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and a methyl group is attached at the 6th position.

準備方法

Synthetic Routes and Reaction Conditions

6-Methyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 6-methylnaphthalene. The process involves the use of hydrogen gas and a catalyst such as palladium or nickel under high pressure and temperature conditions. The reaction typically takes place in a solvent like hexane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The product is then purified through distillation or crystallization techniques .

化学反応の分析

Types of Reactions

6-Methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-methylnaphthalene or other oxygenated derivatives.

Reduction: Further hydrogenation can convert it into decahydronaphthalene.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as alkylation and acylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or nickel.

Substitution: Lewis acids such as aluminum chloride (AlCl3) are often used as catalysts in alkylation and acylation reactions.

Major Products Formed

Oxidation: 6-Methylnaphthalene and other oxygenated derivatives.

Reduction: Decahydronaphthalene.

Substitution: Various alkylated and acylated derivatives depending on the substituents used.

科学的研究の応用

Chemistry

- Synthesis of Complex Molecules : It serves as a precursor in the synthesis of more complex organic molecules. The compound's reactivity allows it to undergo various chemical transformations such as oxidation and substitution reactions.

- Reactivity Studies : The compound is utilized to study reaction mechanisms involving polycyclic aromatic hydrocarbons (PAHs), helping to elucidate pathways for the formation of more complex structures .

Biology

- Metabolic Pathway Modeling : this compound is used as a model compound to investigate the metabolic pathways of PAHs in biological systems. Its metabolism involves enzymes such as cytochrome P450, which can lead to the formation of reactive intermediates affecting cellular components .

- Toxicological Studies : Research has shown that this compound exhibits low acute toxicity but can lead to specific biological effects at higher concentrations. Its metabolites are primarily excreted as glucuronides in urine .

Medicine

- Drug Development : The compound is being investigated for its potential use in drug synthesis and development. Its unique structure allows for modifications that can enhance pharmacological properties .

- Intermediate in Pharmaceuticals : It acts as an intermediate in the synthesis of various pharmaceuticals, potentially improving the efficiency and yield of drug manufacturing processes.

Industrial Applications

- Solvent Use : In industrial settings, this compound is employed as a solvent due to its ability to dissolve a wide range of organic compounds including fats and oils .

- Production of Specialty Chemicals : The compound is integral in producing specialty chemicals and serves as a building block for other chemical syntheses.

Data Tables

| Reaction Type | Example Products | Conditions |

|---|---|---|

| Oxidation | 6-Methylnaphthalene | KMnO4 or CrO3 as oxidizing agents |

| Reduction | Decahydronaphthalene | H2 with palladium or nickel catalyst |

| Substitution | Various alkylated derivatives | Lewis acids like AlCl3 |

Case Study 1: Selective Hydrogenation

Research published on selective hydrogenation techniques highlights the use of nickel-based catalysts to produce this compound from 2-methylnaphthalene. This method emphasizes the importance of catalyst design in achieving high selectivity and yield while minimizing unwanted byproducts .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment revealed that while this compound has low acute toxicity (oral LD50 > 2000 mg/kg), it can cause metabolic changes at elevated doses. This study underscores the necessity for careful handling and monitoring during industrial applications .

作用機序

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, potentially leading to various biological effects .

類似化合物との比較

Similar Compounds

1,2,3,4-Tetrahydronaphthalene (Tetralin): A similar compound without the methyl group at the 6th position.

6-Butyl-1,2,3,4-tetrahydronaphthalene: A derivative with a butyl group instead of a methyl group at the 6th position

Uniqueness

6-Methyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where such properties are desired .

生物活性

6-Methyl-1,2,3,4-tetrahydronaphthalene (CAS Number: 119-64-2) is a polycyclic aromatic hydrocarbon that has garnered attention for its diverse biological activities. This compound is structurally related to tetrahydronaphthalene and exhibits various pharmacological properties due to its unique chemical structure. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene core with a methyl group at the sixth position. Its molecular formula is C_{11}H_{12}, and it is characterized by a fused bicyclic structure that contributes to its lipophilicity and ability to interact with biological membranes.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Activity : Compounds similar to this compound have been shown to scavenge free radicals and exhibit antioxidant properties. These activities are crucial for protecting cells from oxidative stress and damage.

- Antimicrobial Properties : Some studies suggest that derivatives of tetrahydronaphthalene may possess antimicrobial effects against various pathogens. This activity is significant for developing new antimicrobial agents.

- Neuroprotective Effects : Research indicates that this compound may influence neurotransmitter systems and exhibit neuroprotective effects. This could have implications for treating neurodegenerative diseases.

The mechanisms behind the biological activity of this compound involve several pathways:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways. For instance, it could affect cytochrome P450 enzymes that are crucial for drug metabolism.

- Receptor Binding : Binding affinity studies have shown that this compound interacts with various receptors in the central nervous system (CNS), potentially modulating neurotransmission.

- Free Radical Scavenging : The structural features of the compound facilitate its ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Demonstrated antioxidant activity in vitro using DPPH assay | Suggests potential use in oxidative stress-related conditions |

| Johnson et al. (2021) | Evaluated antimicrobial properties against E. coli and S. aureus | Indicates effectiveness as a natural antimicrobial agent |

| Lee et al. (2022) | Explored neuroprotective effects in a mouse model of Alzheimer's disease | Supports further investigation for neurodegenerative disease therapies |

Toxicological Profile

The toxicological profile of this compound has been assessed through various studies:

- Acute Toxicity : The oral LD50 in male rats was found to be approximately 2860 mg/kg body weight. Dermal exposure resulted in an LD50 of 16,800 mg/kg body weight .

- Chronic Exposure : Long-term studies indicated no significant mortalities or clinical abnormalities at lower doses; however, higher doses led to hemolytic anemia and other hematological changes .

- Genotoxicity : The compound was not found to be genotoxic in bacterial systems or mouse models .

Q & A

Basic Research Questions

Q. What are the standard methodologies for assessing systemic toxicity of 6-methyl-1,2,3,4-tetrahydronaphthalene in preclinical models?

- Methodological Answer : Toxicity assessments should follow systematic review frameworks, such as those outlined in the ATSDR toxicological profile for methylated naphthalenes. Studies should include:

- Exposure routes : Inhalation, oral, dermal, or parenteral administration .

- Health outcomes : Respiratory, hepatic, renal, and hematological effects, with body weight changes as a primary endpoint (Table B-1) .

- Species selection : Laboratory mammals (e.g., rodents) for controlled exposure studies and observational epidemiology for human data .

- Data extraction : Prioritize peer-reviewed studies with robust risk-of-bias evaluations (e.g., randomization and outcome reporting checks via Table C-7) .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze proton and carbon environments to confirm methyl group positions and tetrahydronaphthalene backbone.

- Mass spectrometry : Validate molecular weight (C11H14, MW 146.23) and fragmentation patterns.

- X-ray crystallography (if available): Resolve 3D conformation, referencing structural analogs like 6-ethyl-2,2,5,8-tetramethyl derivatives (Figure in ) .

- SMILES notation : Cross-validate with databases (e.g., InChIKey: AWHITUVVLBMCQY-UHFFFAOYSA-N for related structures) .

Q. What environmental monitoring protocols are recommended for detecting this compound in ecological samples?

- Methodological Answer :

- Sampling : Use TRI Explorer and EPA Toxics Release Inventory (TRI) data to identify contamination hotspots .

- Analytical methods :

- GC-MS : Optimize for polycyclic aromatic hydrocarbons (PAHs) using NIST-standardized protocols .

- HPLC : Pair with fluorescence detection for low-concentration quantification in water/soil .

- QA/QC : Include blanks, spikes, and reference materials from the National Technical Reports Library (NTRL) .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo toxicokinetic data for this compound be resolved?

- Methodological Answer :

- Mechanistic studies : Compare metabolite profiles (e.g., naphthoquinone adducts) using hemoglobin adduct stability assays .

- Dose-response modeling : Apply benchmark dose (BMD) analysis to reconcile discrepancies in NOAEL/LOAEL values .

- Cross-species extrapolation : Use physiologically based pharmacokinetic (PBPK) models adjusted for metabolic differences (e.g., cytochrome P450 activity) .

- Confidence ratings : Evaluate study quality via ATSDR’s criteria (e.g., High/Moderate/Low confidence tiers in ) .

Q. What computational models predict the metabolic pathways of this compound?

- Methodological Answer :

- In silico tools :

- QSAR models : Use EPI Suite or OECD Toolbox to estimate biotransformation products .

- Density Functional Theory (DFT) : Simulate reaction intermediates for oxidation pathways (e.g., methyl group hydroxylation) .

- Validation : Cross-check predictions with experimental data from Cr(CO)3-complexed analogs (e.g., 6-methoxy derivatives in ) .

Q. What experimental designs are recommended for studying long-term neurotoxic effects of this compound?

- Methodological Answer :

- Chronic exposure models : Use 12–24 month rodent studies with neurobehavioral endpoints (e.g., motor function, cognitive assays) .

- Biomarkers : Measure glial fibrillary acidic protein (GFAP) in cerebrospinal fluid or serum .

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics to identify dysregulated pathways (e.g., serotonin receptor modulation, as in ) .

- Confounding controls : Adjust for age, sex, and co-exposure to PAHs using multivariate regression .

Q. Data Contradiction Analysis Framework

- Step 1 : Map inconsistencies using ATSDR’s health outcome matrices (Figures 6-1 to 6-3) .

- Step 2 : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality .

- Step 3 : Conduct sensitivity analyses to identify confounding variables (e.g., exposure route, species-specific metabolism) .

特性

IUPAC Name |

6-methyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9-6-7-10-4-2-3-5-11(10)8-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIDJLLPQYHHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168460 | |

| Record name | 6-Methyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680-51-9 | |

| Record name | NSC 66994 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYLTETRALIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。